molecular formula C12H17N3O2 B1328644 4-(Azepan-1-yl)-3-nitroaniline CAS No. 5367-62-4

4-(Azepan-1-yl)-3-nitroaniline

Cat. No.: B1328644
CAS No.: 5367-62-4
M. Wt: 235.28 g/mol
InChI Key: AXCMPAWDTLJSBP-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-nitroaniline is an organic compound characterized by the presence of an azepane ring attached to a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-nitroaniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitroaniline.

    Formation of Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting 3-nitroaniline with a suitable azepane precursor under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).

Major Products

    Reduction: 4-(Azepan-1-yl)-3-phenylenediamine.

    Substitution: Various substituted azepane derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the azepane ring can interact with various biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Azepan-1-yl)aniline: Similar structure but lacks the nitro group.

    4-(Azepan-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitro group.

Properties

IUPAC Name

4-(azepan-1-yl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMPAWDTLJSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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